molecular formula C24H13Cl2IN2O2 B15015062 N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15015062
M. Wt: 559.2 g/mol
InChI Key: LPLAEBGCTFAEFP-UHFFFAOYSA-N
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Description

(E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a benzoxazole ring substituted with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzoxazole intermediates separately, followed by their coupling through a condensation reaction.

    Synthesis of the Furan Intermediate: The furan ring can be synthesized via the Vilsmeier-Haack reaction, where 2,4-dichlorobenzaldehyde reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding furan derivative.

    Synthesis of the Benzoxazole Intermediate: The benzoxazole ring can be synthesized by reacting 3-iodoaniline with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

    Coupling Reaction: The final step involves the condensation of the furan and benzoxazole intermediates using a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted functional groups in place of halogens.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is investigated for its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • **(E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H13Cl2IN2O2

Molecular Weight

559.2 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H13Cl2IN2O2/c25-15-4-7-19(20(26)11-15)22-9-6-18(30-22)13-28-17-5-8-23-21(12-17)29-24(31-23)14-2-1-3-16(27)10-14/h1-13H

InChI Key

LPLAEBGCTFAEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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